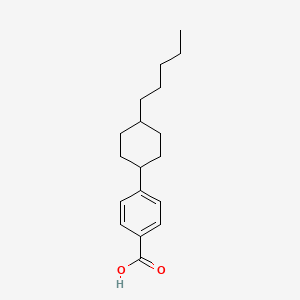

4-(trans-4-Pentylcyclohexyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKKMVGGPRVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389271 | |

| Record name | 4-(4-pentylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-30-8 | |

| Record name | 4-(4-pentylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Amylcyclohexyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Introduction

4-(trans-4-Pentylcyclohexyl)benzoic acid is a pivotal intermediate in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, featuring a rigid core composed of a trans-substituted cyclohexyl ring and a benzene ring, coupled with a polar carboxylic acid group, imparts the unique mesogenic properties essential for applications in advanced display technologies.[1] The terminal carboxylic acid serves as a versatile chemical handle, primarily for esterification with various alcohol-containing mesogens to produce the ester liquid crystal materials that are the core components of liquid crystal mixtures.

This guide provides a comprehensive exploration of the synthetic pathways to this compound, designed for researchers and process chemists. We will dissect two robust and industrially relevant strategies, focusing on the underlying chemical principles, providing detailed experimental protocols, and explaining the causality behind critical process choices. Our discussion is grounded in established organometallic chemistry, ensuring a narrative that is both scientifically rigorous and practically insightful.

Retrosynthetic Analysis: Devising the Core Strategy

A logical retrosynthetic disconnection of the target molecule points to two primary fragments: the trans-4-pentylcyclohexyl moiety and the C1 carboxylate synthon (derived from carbon dioxide). This immediately suggests a synthetic strategy centered on the formation of an organometallic nucleophile from the cyclohexyl fragment, followed by its reaction with an electrophilic carbon source. This approach is highly convergent and efficient.

A second disconnection can be made between the cyclohexyl and the phenyl rings. This suggests a cross-coupling strategy, for instance, followed by the introduction of the carboxyl group onto the aromatic ring. We will explore both a direct carboxylation of a cyclohexyl organometallic and a more elaborate route involving an aryllithium intermediate.

Primary Synthetic Pathway: Carboxylation of a Grignard Reagent

This is arguably the most direct and widely employed method for synthesizing carboxylic acids from organic halides. The strategy leverages the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond with carbon dioxide.[2][3] The overall workflow is efficient and relies on well-understood, scalable reaction classes.

Overall Workflow: Grignard Pathway

Caption: Workflow for the synthesis via Grignard reagent carboxylation.

Causality and Experimental Rationale

The success of this pathway hinges on the efficient formation of the Grignard reagent, trans-4-pentylcyclohexylmagnesium bromide. Grignard reagents are potent nucleophiles and strong bases, necessitating strictly anhydrous (water-free) reaction conditions to prevent quenching.[4] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as their ether oxygens coordinate to and stabilize the magnesium center of the reagent.[4]

The subsequent carboxylation step utilizes solid carbon dioxide (dry ice) as the electrophile.[5] This method is experimentally convenient and ensures a high concentration of CO₂ at the reaction interface. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[6][7] The final step is a simple acidic workup, which protonates the carboxylate to yield the desired carboxylic acid.[5][7]

Detailed Experimental Protocols

Step 1: Synthesis of the Grignard Reagent (trans-4-Pentylcyclohexylmagnesium Bromide)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen.

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask.

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion (approx. 5-10%) of a solution of trans-4-pentylcyclohexyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Propagation: Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining THF solution of the alkyl bromide dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution of the Grignard reagent is used directly in the next step.

Step 2: Carboxylation and Product Isolation

-

Reaction Setup: In a separate oversized beaker or flask, place a generous excess of crushed dry ice (solid CO₂).

-

Carboxylation: Cool the Grignard reagent solution to room temperature. Quickly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring.[5] A thick, viscous slurry will form.

-

Quenching: Allow the excess dry ice to sublime. Slowly and cautiously, add 6 M hydrochloric acid (HCl) to the reaction mixture with stirring until the solution becomes acidic (pH < 2) and all magnesium salts have dissolved.[5][8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.

Alternative Synthetic Pathway: Aryllithium Intermediate via Halogen-Metal Exchange

This alternative route builds the molecule by first coupling the cyclohexyl and phenyl rings and then introducing the carboxyl group. This pathway showcases the power of lithium-halogen exchange, a remarkably fast and efficient method for preparing organolithium compounds, especially when Grignard formation is sluggish or incompatible with other functional groups.[9][10]

Overall Workflow: Aryllithium Pathway

Caption: Workflow for the synthesis via an aryllithium intermediate.

Causality and Experimental Rationale

This strategy begins with a pre-formed C-C bond between the two rings. The precursor, 4-bromo-(trans-4-pentylcyclohexyl)benzene, can be synthesized via Suzuki-Miyaura coupling between a trans-4-pentylcyclohexylboronic acid and 1,4-dibromobenzene. The Suzuki coupling is a robust palladium-catalyzed reaction ideal for forming aryl-alkyl C-C bonds.[11][12][13]

The key step is the lithium-halogen exchange.[9] An alkyllithium reagent, typically n-butyllithium (n-BuLi), is used to abstract the bromine atom, generating the desired aryllithium species. This reaction is extremely rapid, even at very low temperatures (-78 °C), which allows for excellent functional group tolerance.[14][15] The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[9] The subsequent carboxylation and workup steps are analogous to the Grignard pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-(trans-4-pentylcyclohexyl)benzene (Illustrative Suzuki Coupling)

-

Reaction Setup: To a degassed mixture of 1,4-dibromobenzene (1.5 eq.), trans-4-pentylcyclohexylboronic acid (1.0 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).

-

Reaction Execution: Heat the mixture under a nitrogen atmosphere at 80-100 °C until TLC or GC-MS analysis indicates complete consumption of the boronic acid.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Step 2: Carboxylation via Lithium-Halogen Exchange

-

Apparatus and Reagent Setup: In a rigorously dried, nitrogen-flushed flask, dissolve 4-bromo-(trans-4-pentylcyclohexyl)benzene (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

Carboxylation and Workup: While maintaining the low temperature, add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.

-

Isolation and Purification: Quench the reaction with aqueous HCl (1 M) and follow the extraction and purification procedure as described in the Grignard protocol.

Quantitative Data Summary

| Parameter | Grignard Reagent Pathway | Aryllithium Intermediate Pathway |

| Key Intermediate | trans-4-Pentylcyclohexylmagnesium Bromide | 4-Lithio-(trans-4-pentylcyclohexyl)benzene |

| Starting Materials | trans-4-Pentylcyclohexyl Bromide, Mg, CO₂ | 4-Bromo-(trans-4-pentylcyclohexyl)benzene, n-BuLi, CO₂ |

| Number of Core Steps | 2 | 2 (post-coupling) |

| Typical Yields | High (often >80%) | High (often >85% for lithiation/carboxylation) |

| Key Advantages | Direct, uses readily available starting materials, avoids transition metal catalysts. | Extremely fast reaction, excellent for substrates where Grignard formation is difficult. |

| Key Considerations | Requires careful initiation; sensitive to moisture. | Requires cryogenic temperatures (-78 °C); n-BuLi is pyrophoric; precursor requires a separate synthesis (e.g., Suzuki coupling). |

Conclusion

The synthesis of this compound is most effectively achieved through organometallic intermediates. The carboxylation of the corresponding Grignard reagent represents a highly efficient, direct, and cost-effective strategy. For substrates where Grignard formation may be challenging, or when a convergent approach from a pre-coupled arene is desired, the aryllithium pathway via lithium-halogen exchange offers a powerful and rapid alternative. The choice between these methods will ultimately depend on precursor availability, scale, and the specific equipment and safety infrastructure available to the synthetic chemist. Both pathways exemplify fundamental, yet powerful, transformations in modern organic synthesis.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. leah4sci.com [leah4sci.com]

- 5. DSpace [open.bu.edu]

- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 7. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. ethz.ch [ethz.ch]

- 11. m.youtube.com [m.youtube.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid and its Analogs

Foreword: The Crucial Role of Solid-State Characterization in Advanced Materials

In the realm of materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices, the precise arrangement of molecules in the solid state is of paramount importance. This arrangement, or crystal structure, dictates a material's bulk properties, including its thermal stability, optical anisotropy, and ultimately, its performance in a device. 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA) is a key intermediate in the synthesis of high-performance liquid crystal materials.[1] Its molecular structure, featuring a rigid core composed of a cyclohexyl and a benzene ring, and a polar carboxylic acid group, predisposes it to form the ordered, yet fluid, mesophases characteristic of liquid crystals.[1] Understanding the crystal structure of PCH5BA and its analogs is therefore not merely an academic exercise, but a critical step in the rational design of new and improved liquid crystal materials.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of PCH5BA. While a publicly deposited crystal structure for PCH5BA is not available at the time of this writing, this guide will utilize the closely related analog, 4-(trans-4-propylcyclohexyl)benzoic acid, as a case study to illustrate the experimental and analytical workflow. The principles and methodologies described herein are directly applicable to the study of PCH5BA and a wide range of other organic functional materials.

The Foundation: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.

Synthesis of 4-(trans-4-Alkylcyclohexyl)benzoic Acids

The synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acids is typically achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and subsequent oxidation to yield the desired carboxylic acid. The purity of the final compound is critical, as impurities can inhibit crystallization or lead to disordered crystal structures.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of the analysis. For compounds like PCH5BA, slow evaporation from a suitable solvent or solvent mixture is a commonly employed and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the compound's solubility. A good starting point for PCH5BA and its analogs includes solvents such as acetone, ethanol, ethyl acetate, and toluene. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to fully dissolve the solute.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent over a period of several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have appeared, carefully harvest them from the mother liquor using a spatula or a pipette.

The rationale behind this meticulous process is to control the rate of nucleation and growth. Slow evaporation ensures that only a few nucleation sites are formed, allowing these to grow into large, well-ordered single crystals.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice.

The SC-XRD Workflow

The experimental workflow for SC-XRD can be broken down into three main stages: data collection, structure solution, and structure refinement.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is then rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a file of unique reflection data.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to determine the initial phases of the structure factors, which in turn allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the observed and calculated structure factors.

-

Validation and Analysis: The final crystal structure is validated using a variety of metrics to ensure its quality and accuracy. The resulting crystallographic information file (CIF) contains all the information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles.

Results and Discussion: A Case Study of 4-(trans-4-propylcyclohexyl)benzoic acid

As a proxy for PCH5BA, we will now discuss the expected crystal structure of 4-(trans-4-propylcyclohexyl)benzoic acid, drawing on the well-established principles of hydrogen bonding and molecular packing in benzoic acid derivatives.

Crystallographic Data

The crystallographic data for a representative 4-alkylcyclohexylbenzoic acid would be summarized in a table similar to the one below. This data is the cornerstone of the crystal structure analysis.

| Parameter | Value (Representative) |

| Chemical Formula | C16H22O2 |

| Formula Weight | 246.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Note: The values in this table are placeholders and would be populated with the actual data from the CIF file.

Molecular Structure and Conformation

The molecular structure of 4-(trans-4-propylcyclohexyl)benzoic acid consists of a central, rigid core and a flexible alkyl chain. The trans-conformation of the cyclohexane ring is the most stable, with the propyl and benzoic acid substituents in equatorial positions to minimize steric hindrance. The benzoic acid moiety is expected to be nearly planar.

Supramolecular Assembly: The Ubiquitous Hydrogen-Bonded Dimer

A defining feature of the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. This robust and highly directional interaction is a powerful synthon in crystal engineering.

Caption: Schematic of the hydrogen-bonded dimer in benzoic acids.

In the crystal lattice, these dimers then pack in a way that maximizes van der Waals interactions between the hydrophobic cyclohexyl and phenyl rings. The specific packing motif will be determined by the interplay of these non-covalent interactions.

Conclusion: From Crystal Structure to Material Properties

The detailed analysis of the crystal structure of this compound and its analogs provides invaluable insights into the relationship between molecular structure and solid-state properties. The understanding of the hydrogen bonding motifs and the packing of the molecular dimers allows for a more rational approach to the design of new liquid crystal materials with tailored properties. By controlling the intermolecular interactions in the solid state, it is possible to influence the mesophase behavior and ultimately the performance of these materials in advanced technological applications. This guide has provided a comprehensive framework for the experimental determination and theoretical interpretation of the crystal structures of this important class of compounds, empowering researchers to push the boundaries of materials science.

References

A Guide to the Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Introduction: Elucidating the Molecular Architecture

4-(trans-4-Pentylcyclohexyl)benzoic acid is a mesogenic compound, meaning it can exhibit liquid crystal phases under certain conditions. Its unique molecular structure, featuring a rigid core composed of a cyclohexyl and a benzene ring, coupled with a flexible pentyl chain, is fundamental to its utility in advanced materials, particularly in the formulation of liquid crystal displays (LCDs). The precise characterization of this molecule is paramount for ensuring the purity, consistency, and performance of these high-technology materials.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to verify the structure and identity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from these orthogonal techniques provides a comprehensive and unambiguous confirmation of the molecular structure. We will explore the theoretical basis of each technique, present detailed experimental protocols, and interpret the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can construct a detailed map of the molecule's atomic connectivity.[2]

The Principle of NMR

The fundamental principle of NMR involves placing a sample in a strong, constant magnetic field (B₀).[3] Nuclei with a property called "spin," such as ¹H and ¹³C, align with this field in distinct energy states.[1] By applying a radio-frequency (RF) pulse, these nuclei can be excited to a higher energy level.[3] As they relax back to their ground state, they emit an electromagnetic signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, allowing us to distinguish between chemically non-equivalent atoms in the molecule.[4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. The signal for TMS is defined as 0.0 ppm and is used to calibrate the chemical shift axis.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field, ensuring high resolution.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal by applying a series of RF pulses. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Perform a Fourier transform on the FID to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected for analysis.

Caption: General workflow for NMR spectroscopy analysis.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons through spin-spin splitting.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | s (broad) | 1H | Carboxylic Acid (-COOH ) |

| ~8.05 | d | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.30 | d | 2H | Aromatic Protons (meta to -COOH) |

| ~2.50 | tt | 1H | Cyclohexyl Proton (-CH -Ar) |

| ~0.8 - 2.0 | m | ~21H | Cyclohexyl & Pentyl Aliphatic Protons |

| ~0.89 | t | 3H | Pentyl Terminal Methyl (-CH₂CH₃ ) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[6][7][8]

Interpretation:

-

Carboxylic Acid Proton (~12.0-13.0 ppm): A highly deshielded, broad singlet confirms the presence of the acidic proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (~7.30-8.05 ppm): The 1,4-disubstituted benzene ring gives rise to two distinct signals, appearing as doublets due to coupling with their ortho neighbors. The protons adjacent to the electron-withdrawing carboxylic acid group are further downfield.

-

Aliphatic Protons (~0.8-2.50 ppm): The protons of the pentyl chain and the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, typical for saturated hydrocarbon systems. The terminal methyl group of the pentyl chain is expected to appear as a triplet around 0.89 ppm.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic Acid Carbonyl (C =O) |

| ~145 | Aromatic Carbon (ipso- to Cyclohexyl) |

| ~130 | Aromatic Carbons (ortho- to -COOH) |

| ~129 | Aromatic Carbons (meta- to -COOH) |

| ~128 | Aromatic Carbon (ipso- to -COOH) |

| ~45 | Cyclohexyl Carbon (attached to Benzene) |

| ~22 - 37 | Cyclohexyl & Pentyl Aliphatic Carbons |

| ~14 | Pentyl Terminal Methyl Carbon (-C H₃) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[5][6]

Interpretation:

-

Carbonyl Carbon (~172 ppm): The signal furthest downfield corresponds to the electrophilic carbonyl carbon of the carboxylic acid.

-

Aromatic Carbons (~128-145 ppm): Due to symmetry in the para-substituted ring, four distinct signals are expected for the six aromatic carbons.

-

Aliphatic Carbons (~14-45 ppm): The carbons of the pentyl and cyclohexyl groups appear in the upfield region. The terminal methyl carbon is the most shielded, appearing around 14 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.[10]

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference (CO₂, H₂O).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.

Caption: General workflow for FT-IR spectroscopy analysis.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid O-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H (Cyclohexyl & Pentyl) |

| ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid C=O |

| 1610, 1580, 1500 | C=C stretch (in-ring) | Aromatic Ring |

| ~1470 | C-H bend (scissoring) | Aliphatic -CH₂- |

| ~1300 | C-O stretch | Carboxylic Acid C-O |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring Substitution Pattern |

Note: Values are based on standard IR correlation tables.[11]

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for a carboxylic acid is the extremely broad absorption band in this region, which is a result of strong intermolecular hydrogen bonding between the acid dimers.[12]

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show distinct absorptions for sp²-hybridized aromatic C-H bonds (just above 3000 cm⁻¹) and sp³-hybridized aliphatic C-H bonds (just below 3000 cm⁻¹).[9]

-

C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption peak confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands resulting from bending vibrations and C-C bond stretches. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For small organic molecules, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a radical cation, known as the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This high-energy ion often fragments in a predictable manner, providing valuable structural clues.[14]

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification or by direct insertion probe.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺•).

-

Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal that is proportional to the ion's abundance. The resulting plot of relative abundance versus m/z is the mass spectrum.

Expected Mass Spectral Data

Molecular Weight: 274.40 g/mol

| m/z Value | Proposed Fragment Ion | Interpretation |

| 274 | [C₁₈H₂₆O₂]⁺• | Molecular Ion (M⁺•) |

| 257 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 229 | [M - COOH]⁺ | Loss of the carboxylic acid group (radical) |

| 203 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical (alpha-cleavage) |

| 175 | [C₁₂H₁₅O]⁺ | Fragmentation of the cyclohexyl ring |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Predicted fragmentation is based on established patterns for aromatic carboxylic acids and alkyl-substituted cycloalkanes.[14][15][16]

Interpretation & Fragmentation Pathway: The molecular ion peak at m/z 274 confirms the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion.[15] Key fragmentation pathways include:

-

Loss of Functional Groups: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺).[14]

-

Alpha-Cleavage: The bond between the cyclohexyl ring and the pentyl chain can break, leading to the loss of a pentyl radical (C₅H₁₁) to form a stable ion at m/z 203.

-

Ring Fragmentation: The cyclohexyl and benzene rings can also fragment, leading to a series of characteristic lower-mass ions, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[16]

Caption: Predicted major fragmentation pathway for the title compound.

Conclusion

The collective data from NMR, IR, and MS provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of all carbon and hydrogen atoms. IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid, aromatic ring, and aliphatic chains. Finally, mass spectrometry confirms the correct molecular weight and provides further structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of this critical liquid crystal intermediate, underpinning its successful application in advanced materials science.

References

- 1. microbenotes.com [microbenotes.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. ijirset.com [ijirset.com]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scribd.com [scribd.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.12 [people.whitman.edu]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to N-Desethyl Amodiaquine: The Principal Active Metabolite of Amodiaquine

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The CAS Number 61204-01-1 provided in the topic query is formally assigned to the liquid crystal compound trans-4-(4-Pentylcyclohexyl)benzonitrile[1][2][3][4]. However, the context of the requested guide—focusing on properties and uses relevant to drug development professionals—strongly indicates that the intended subject is N-Desethyl Amodiaquine (DEAQ) , the primary active metabolite of the antimalarial drug amodiaquine. This guide will therefore focus exclusively on N-Desethyl Amodiaquine. DEAQ is commonly referenced under CAS numbers such as 79352-78-6 and 79049-30-2 (for the hydrochloride salt)[5][6][7].

Abstract

N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine (AQ)[8][9][10]. Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, into DEAQ[6][11][12][13]. Although the parent drug is more potent, its concentration in the blood is low and transient. In contrast, DEAQ has a much longer elimination half-life, reaching higher plasma concentrations and providing the majority of the sustained antimalarial activity attributed to amodiaquine treatment[8][11][12]. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological profile, and key experimental methodologies related to DEAQ, designed to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Identity and Physicochemical Properties

N-Desethyl amodiaquine is a 4-aminoquinoline derivative. Its chemical structure is closely related to that of amodiaquine, differing by the absence of one ethyl group on the side chain's terminal amine.

| Property | Data | Reference |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | [5] |

| Synonyms | DEAQ, Monodesethylamodiaquine, Desethylamodiaquine | [5] |

| CAS Number | 79352-78-6 (base); 79049-30-2 (dihydrochloride) | [5][6] |

| Molecular Formula | C₁₈H₁₈ClN₃O | [5] |

| Molecular Weight | 327.8 g/mol (base); 400.7 g/mol (dihydrochloride) | [5][6] |

| Solubility | Soluble in DMSO, Methanol, and Water (as hydrochloride salt) | [6][7] |

Pharmacological Profile

Mechanism of Action

Similar to other 4-aminoquinolines like chloroquine, the antimalarial action of N-desethyl amodiaquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The drug is thought to interfere with the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme (ferriprotoporphyrin IX), which ultimately causes parasite death[11].

Pharmacokinetics and Metabolism

Amodiaquine acts as a prodrug for DEAQ. After oral administration, amodiaquine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The N-de-ethylation of amodiaquine to DEAQ is primarily catalyzed by the polymorphic enzyme CYP2C8[11][14]. This metabolic conversion is highly efficient, resulting in low systemic exposure to the parent drug but high concentrations of the active metabolite, DEAQ[11][15]. DEAQ itself is eliminated very slowly, with a terminal half-life that can exceed 10 days, making it the main contributor to the therapeutic and prophylactic efficacy of amodiaquine treatment[8][9][12]. Genetic polymorphisms in the CYP2C8 gene can significantly alter the rate of this metabolism, leading to interindividual variability in drug exposure and response[11][13].

In Vitro and In Vivo Efficacy

DEAQ demonstrates potent activity against various strains of Plasmodium falciparum, including those resistant to chloroquine[11][16]. In vitro studies have reported IC₅₀ values for DEAQ in the nanomolar range, for instance, 97 nM against the V1/S strain and 25 nM against the 3D7 strain[17]. Interestingly, DEAQ can act synergistically with residual amodiaquine against P. falciparum in vitro[6][11]. In clinical settings, the concentration of DEAQ is a key determinant of treatment outcome, with lower day-7 concentrations being associated with an increased risk of treatment failure[18]. Amodiaquine, often in a fixed-dose combination with artesunate (ASAQ), remains a recommended treatment for uncomplicated malaria in many regions[13][18].

Toxicology and Safety

The use of amodiaquine, particularly for long-term prophylaxis, has been associated with rare but severe adverse effects, including agranulocytosis and hepatotoxicity[10][11]. These toxicities are not fully understood but are thought to be mediated by the formation of reactive quinoneimine metabolites, which can form protein adducts and trigger immune responses[11][19][20]. While DEAQ is the main therapeutic agent, the parent drug, amodiaquine, is more readily oxidized to these reactive intermediates. Adverse effects such as acute dystonic reactions have also been reported, though these appear to be idiosyncratic[10][21].

Key Experimental Protocols and Methodologies

In Vitro Assessment of Antiplasmodial Activity

The efficacy of N-desethyl amodiaquine against P. falciparum can be determined using a standardized in vitro drug susceptibility assay. This involves cultivating the asexual erythrocytic stages of the parasite and measuring growth inhibition after exposure to the compound.

Protocol: P. falciparum In Vitro Culture and Drug Susceptibility Testing

-

Parasite Culture Maintenance:

-

Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with L-glutamine, HEPES, human serum, and hypoxanthine[22][23][24][25].

-

Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂[22].

-

Maintain a hematocrit of 2-5% using human O+ erythrocytes[23][26].

-

Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain between 0.5% and 5%.

-

-

Synchronization of Parasite Culture (Optional but Recommended):

-

To obtain stage-specific activity, synchronize cultures to the ring stage using methods like 5% D-sorbitol treatment or gelatin sedimentation[24].

-

-

Drug Susceptibility Assay (SYBR Green I-based):

-

Prepare a stock solution of N-desethyl amodiaquine in an appropriate solvent (e.g., DMSO) and create a series of 2-fold serial dilutions in culture medium.

-

In a 96-well microplate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Quantification of N-Desethyl Amodiaquine in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying DEAQ in plasma, blood, or microsomal incubates due to its high sensitivity and selectivity[16][27][28][29].

Protocol: LC-MS/MS Quantification in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma sample, add an internal standard (e.g., deuterated DEAQ or a structural analog like hydroxychloroquine)[12][16].

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used[14][16]. For example, a Hypersil Gold C18 column (100 mm × 4.6 mm, 5 µm)[28][30].

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2.0-5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile)[14][28].

-

Elution: Run a gradient or isocratic elution at a defined flow rate (e.g., 0.2-0.8 mL/min) to achieve chromatographic separation of DEAQ from other matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

SRM Transition: Monitor the specific precursor-to-product ion transition for DEAQ, which is typically m/z 328 → 283[12][14]. Monitor the corresponding transition for the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of DEAQ in the unknown samples by interpolating from this curve based on the peak area ratio of the analyte to the internal standard. The lower limit of quantification can reach sub-ng/mL levels[16][28].

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Amodiaquine

Amodiaquine is primarily metabolized to N-desethyl amodiaquine (DEAQ), its main active form. Minor metabolic pathways also exist, leading to other metabolites like N-bis-desethyl-amodiaquine[11][15]. The central role of CYP2C8 in this bioactivation is a critical consideration in drug-drug interactions and pharmacogenomics.

Caption: Metabolic bioactivation of Amodiaquine to N-desethyl amodiaquine.

Experimental Workflow for Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of amodiaquine and DEAQ. These studies inform dosing regimens and help identify factors influencing drug exposure.

Caption: Workflow for a typical clinical pharmacokinetic study of DEAQ.

Applications in Research and Drug Development

-

Reference Standard: Purified N-desethyl amodiaquine serves as a critical analytical reference standard for bioequivalence, pharmacokinetic, and pharmacodynamic (PK/PD) studies involving amodiaquine[14][18].

-

Probe for CYP2C8 Activity: The formation of DEAQ from amodiaquine is a highly specific and high-turnover reaction for CYP2C8. This makes it an excellent in vitro probe reaction to assess the activity of the CYP2C8 enzyme and to screen for potential drug-drug interactions involving this pathway[11][14].

-

Drug Resistance Studies: Understanding how DEAQ interacts with resistant parasite strains is vital for monitoring the efficacy of amodiaquine-based therapies and for elucidating mechanisms of 4-aminoquinoline resistance.

-

Dose Optimization: Pharmacokinetic modeling, using data from both amodiaquine and DEAQ, is crucial for optimizing dosing regimens, especially in vulnerable populations such as children and pregnant women, to ensure adequate therapeutic exposure while minimizing toxicity[8][12][18][19].

Conclusion

N-desethyl amodiaquine is the pharmacologically dominant entity responsible for the clinical efficacy of amodiaquine. A thorough understanding of its formation, disposition, and antimalarial activity is indispensable for the rational use of amodiaquine in malaria treatment and for the development of future antimalarial strategies. Its role as a biomarker for therapeutic exposure and as a specific probe for CYP2C8 metabolism underscores its importance in both clinical and preclinical research. Continued investigation into the factors that influence DEAQ exposure and its interaction with resistant parasites will be critical for preserving the utility of amodiaquine combination therapies in the global fight against malaria.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 5. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Amodiaquine - Wikipedia [en.wikipedia.org]

- 14. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. storage.googleapis.com [storage.googleapis.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Amodiaquine PK/PD Study Group | Infectious Diseases Data Observatory [iddo.org]

- 19. open.uct.ac.za [open.uct.ac.za]

- 20. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iddo.org [iddo.org]

- 24. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 25. malariaresearch.eu [malariaresearch.eu]

- 26. m.youtube.com [m.youtube.com]

- 27. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(trans-4-Pentylcyclohexyl)benzoic Acid in Liquid Crystals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 4-(trans-4-pentylcyclohexyl)benzoic acid (PCH5BA) within liquid crystal (LC) systems. We will delve into the fundamental molecular interactions that govern its behavior, with a particular focus on the pivotal role of hydrogen bonding and dimerization in the formation and stabilization of mesophases. This document will explore the structure-property relationships that define the utility of PCH5BA as a crucial component in liquid crystal mixtures, detailing its influence on key physical parameters such as phase transition temperatures and electro-optical properties. Furthermore, this guide furnishes detailed experimental protocols for the characterization of PCH5BA-containing liquid crystal materials, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), to provide researchers and drug development professionals with a robust framework for their investigations.

Introduction: The Significance of this compound in Liquid Crystal Formulations

This compound, commonly referred to as PCH5BA, is a key intermediate in the synthesis of advanced liquid crystal materials.[1] Its molecular architecture, featuring a rigid core composed of a trans-cyclohexyl ring and a benzene ring, coupled with a flexible pentyl chain and a terminal carboxylic acid group, imparts the necessary anisotropy for the formation of liquid crystalline phases.[2] The unique properties of PCH5BA, particularly its ability to form stable dimers, make it an invaluable component for tuning the physical characteristics of liquid crystal mixtures, which are integral to a wide array of technologies, most notably liquid crystal displays (LCDs).[1] Understanding the precise mechanism by which PCH5BA influences the collective behavior of liquid crystal molecules is paramount for the rational design of novel materials with tailored properties.

The Core Mechanism of Action: Supramolecular Dimerization via Hydrogen Bonding

The primary mechanism of action of PCH5BA in liquid crystals is its self-assembly into supramolecular dimers through intermolecular hydrogen bonding.[3][4] The carboxylic acid moiety (-COOH) of a PCH5BA molecule acts as both a hydrogen bond donor and acceptor, allowing two molecules to form a stable, head-to-head cyclic dimer.[5] This dimerization is a spontaneous and reversible process that is fundamental to the expression of its mesogenic properties.

Elongation of the Molecular Unit and Enhanced Anisotropy

The formation of the hydrogen-bonded dimer effectively doubles the length of the individual PCH5BA molecule. This elongated, more rigid structure exhibits a significantly higher aspect ratio (length-to-width ratio) compared to the monomeric form. This increased structural anisotropy is a critical factor in promoting the long-range orientational order characteristic of liquid crystalline phases, particularly the nematic phase.[6] The stability of this nematic phase is often enhanced in mixtures containing PCH5BA due to these well-defined, elongated supramolecular structures.

Caption: Formation of an elongated PCH5BA dimer from two monomers via hydrogen bonding.

Influence on Phase Transition Temperatures

The presence of PCH5BA and its subsequent dimerization significantly impacts the phase behavior of liquid crystal mixtures. The formation of these stable dimers can lead to an extension of the nematic phase temperature range.[6] By mixing PCH5BA with other mesogenic compounds, it is possible to suppress crystallization and lower the melting point, while simultaneously increasing the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).[6] This broadening of the mesophase is highly desirable for practical applications, as it ensures the liquid crystalline state is maintained over a wider operational temperature range.

Structure-Property Relationships: The Role of the Molecular Constituents

The efficacy of PCH5BA as a mesogenic component is a direct consequence of its distinct molecular structure. Each constituent part of the molecule plays a crucial role in defining its physical and chemical properties.

-

trans-4-Pentylcyclohexyl Group: This non-aromatic, rigid alicyclic group contributes to a high clearing point and good thermal stability. The trans configuration ensures a linear, rod-like shape, which is essential for maintaining orientational order in the liquid crystal phase. The flexible pentyl chain enhances the fluidity of the material and influences the melting point.

-

Benzoic Acid Moiety: The benzene ring provides rigidity and contributes to the polarizability of the molecule. Crucially, the carboxylic acid group is the functional center for the hydrogen bonding that drives dimerization, the cornerstone of PCH5BA's mechanism of action.[3][7]

Experimental Characterization of PCH5BA-Containing Liquid Crystals

To elucidate and quantify the effects of PCH5BA on liquid crystal mixtures, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Determining Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is an indispensable tool for identifying the temperatures and enthalpies of phase transitions in liquid crystals.

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture containing PCH5BA into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its expected clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.

-

Hold at this isotropic temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

-

Reheat the sample at the same controlled rate to a temperature above the clearing point.

-

-

Data Analysis: The phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) are identified as the peak temperatures of the endothermic events on the second heating scan.[10] The enthalpy of each transition is determined by integrating the area under the corresponding peak.

Caption: Workflow for DSC analysis of a liquid crystal sample.

Polarized Optical Microscopy (POM): Identifying Mesophases

POM is a qualitative technique that utilizes polarized light to visualize the unique optical textures of different liquid crystal phases.[4][11] The birefringence of liquid crystals causes them to interfere with polarized light, producing characteristic textures that act as fingerprints for phase identification.

-

Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass microscope slide. Cover with a coverslip to create a thin film.

-

Instrument Setup: Place the slide on a hot stage attached to the polarized light microscope. The microscope should be equipped with two polarizers oriented at 90° to each other (crossed polars).

-

Thermal Program:

-

Heat the sample to its isotropic phase, where the field of view will appear dark (extinction).

-

Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).

-

-

Observation and Identification: As the sample cools and transitions into a liquid crystal phase, observe the formation of birefringent textures. The nematic phase is typically characterized by a "Schlieren" or "marbled" texture.[12] Record images and note the temperatures at which these textures appear and disappear, correlating them with the DSC data.

Caption: Workflow for POM analysis of a liquid crystal sample.

Quantitative Effects and Electro-Optical Properties

The inclusion of PCH5BA or its derivatives in liquid crystal mixtures has a quantifiable impact on their performance characteristics. For instance, in binary mixtures with other nematic liquid crystals like 7CB, the resulting formulation can exhibit enhanced thermal stability and modified electro-optical properties.[13][14]

| Property | Effect of PCH5BA-type Components |

| Nematic Range | Often broadened due to increased clearing point and/or depressed melting point.[6] |

| Optical Anisotropy (Δn) | Contributes to the overall birefringence of the mixture.[1] |

| Dielectric Anisotropy (Δε) | The polar carboxylic acid group influences the dielectric properties.[1] |

| Response Time | Can be tailored by adjusting the concentration and interaction with other LC components.[13] |

Table 1: Influence of PCH5BA on Key Liquid Crystal Properties

Conclusion

The mechanism of action of this compound in liquid crystals is fundamentally rooted in its ability to form stable, elongated supramolecular dimers via hydrogen bonding. This dimerization enhances the molecular anisotropy, which in turn stabilizes the liquid crystalline mesophases, particularly the nematic phase, over a broader temperature range. The specific chemical structure of PCH5BA, with its rigid core and flexible chain, provides a versatile platform for the synthesis of advanced liquid crystal materials with tailored electro-optical properties. The systematic characterization of these materials using techniques such as DSC and POM is essential for understanding their phase behavior and optimizing their performance in various applications.

References

- 1. szfki.hu [szfki.hu]

- 2. researchgate.net [researchgate.net]

- 3. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]

literature review of 4-(trans-4-Pentylcyclohexyl)benzoic acid research

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)benzoic Acid: A Cornerstone of Liquid Crystal Technology

Introduction: The Molecular Architect of Modern Displays

In the realm of materials science, few molecules possess the understated elegance and profound technological impact of this compound (PCHBA). With the CAS Registry Number 65355-30-8, this compound is a cornerstone intermediate in the synthesis of high-performance liquid crystals (LCs), the materials that power the vast majority of modern flat-panel displays. Its utility stems from a unique molecular architecture, which consists of a rigid core and a polar functional group, predisposing it to form the ordered, fluid phases known as mesophases that are the defining characteristic of liquid crystals.

This technical guide serves as a comprehensive review for researchers and materials scientists, delving into the synthesis, physicochemical properties, and supramolecular behavior of PCHBA. We will explore the critical role of its structure in dictating its function, provide detailed experimental protocols for its synthesis and characterization, and discuss its applications in the formulation of advanced liquid crystal mixtures and polymers.

Part 1: Molecular Architecture and Physicochemical Properties

The properties of PCHBA are a direct consequence of its carefully balanced molecular structure. It is comprised of three key components: a flexible n-pentyl alkyl chain, a rigid trans-1,4-disubstituted cyclohexane ring, and a polar benzoic acid group. This elongated, rod-like (calamitic) shape is the primary prerequisite for the formation of liquid crystalline phases. The trans configuration of the cyclohexane ring is critical, as it ensures a linear geometry, which is more favorable for the parallel alignment of molecules than the bent cis isomer.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of PCHBA

| Property | Value | Reference(s) |

| CAS Number | 65355-30-8 | [1][2] |

| Molecular Formula | C₁₈H₂₆O₂ | [1][2] |

| Molecular Weight | 274.40 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 5.2389 | [2] |

Part 2: The Crucial Role of Supramolecular Assembly: Hydrogen-Bonded Dimers

A defining characteristic of benzoic acid derivatives in the context of liquid crystals is their ability to self-assemble into hydrogen-bonded dimers.[3] The carboxylic acid groups of two PCHBA molecules form a stable, planar eight-membered ring through two complementary O-H···O hydrogen bonds. This supramolecular interaction is highly directional and strong enough to persist even in the liquid crystalline and, to some extent, isotropic phases.[4]

The formation of this dimer is of paramount importance for mesophase stability. It effectively doubles the length of the molecule and increases the rigidity of the central core, enhancing the overall molecular aspect ratio. This more elongated "supermolecule" has a much stronger tendency to align along a common direction, leading to the formation of more stable and often higher-temperature liquid crystal phases than would be observed for the monomeric species alone.[4]

Caption: Supramolecular assembly of PCHBA monomers into a stable dimer.

Part 3: Synthesis and Characterization

The synthesis of PCHBA and its analogues is a multi-step process that requires careful control to achieve the desired trans stereochemistry and high purity, which is critical for final device performance. While numerous specific pathways exist, a generalized and effective approach is outlined below.

Generalized Synthesis Workflow

A common strategy involves the construction of the 4-alkylcyclohexylbenzene core followed by oxidation to the carboxylic acid. This can be achieved through a Grignard reaction followed by dehydration, hydrogenation, and finally oxidation.

Caption: A representative synthetic workflow for PCHBA.

Key Experimental Protocols

Protocol 1: Generalized Synthesis of 4-(trans-4-alkylcyclohexyl)benzoic Acid

This protocol is a generalized representation based on common organic synthesis reactions for this class of compounds.[5][6][7]

-

Step 1: Grignard Reaction: To a solution of 4-bromoacetophenone in anhydrous THF, slowly add a solution of pentylmagnesium bromide (prepared from 1-bromopentane and magnesium turnings) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 2: Dehydration: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry over Na₂SO₄, and concentrate. Dissolve the crude tertiary alcohol in toluene with a catalytic amount of p-toluenesulfonic acid and heat under reflux with a Dean-Stark trap to remove water.

-

Step 3: Hydrogenation: The resulting alkene is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases. This step reduces both the double bond and the aromatic ring.

-

Step 4: Aromatization/Dehydrogenation (if necessary): The resulting mixture of saturated rings can be aromatized using a catalyst like palladium on carbon at high temperatures to reform the benzene ring, yielding 4-(pentylcyclohexyl)benzene.

-

Step 5: Friedel-Crafts Acylation: The 4-(pentylcyclohexyl)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ in a solvent such as dichloromethane to install an acetyl group at the para position of the benzene ring.

-

Step 6: Haloform Reaction/Oxidation: The resulting ketone is oxidized to the carboxylic acid using a haloform reaction (e.g., with NaOH and Br₂) or a stronger oxidizing agent.

-

Step 7: Purification: The final crude PCHBA is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield the pure product. Purity should be confirmed by HPLC, NMR, and melting point analysis.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the standard procedure for determining the thermal transitions of liquid crystalline materials.[3][8]

-

Sample Preparation: Accurately weigh 3-5 mg of purified PCHBA into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase (e.g., 200 °C). This first heating scan serves to erase any prior thermal history.

-

Cool the sample at the same rate (10 °C/min) back to the starting temperature (25 °C).

-

Perform a second heating scan at the same rate (10 °C/min) up to 200 °C.

-

-

Data Analysis: Analyze the data from the second heating and first cooling scans. The phase transitions (Crystal → Nematic/Smectic, Nematic → Isotropic) will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak maximum is taken as the transition temperature (T), and the integrated area under the peak corresponds to the transition enthalpy (ΔH).

Part 4: Spectroscopic and Thermal Characterization

Confirmation of the structure, purity, and liquid crystalline behavior of PCHBA relies on a suite of standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure. The spectra will show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexane and pentyl groups, and the acidic proton of the carboxyl group.[9][10]

-

FTIR Spectroscopy: Is particularly useful for confirming the presence of the carboxylic acid and studying the hydrogen-bonded dimer. The spectrum will show a very broad O-H stretching band (approx. 2500-3300 cm⁻¹) and a strong C=O stretching band for the dimer at approx. 1680-1700 cm⁻¹. A weaker C=O stretch for the monomer may appear at a higher wavenumber (~1720-1740 cm⁻¹) in dilute solution or at high temperatures.

-

Polarized Optical Microscopy (POM): Allows for the direct visualization and identification of liquid crystal phases. Upon cooling from the isotropic melt, the formation of a nematic phase is typically characterized by the appearance of a mobile, threaded (Schlieren) texture.

-

Differential Scanning Calorimetry (DSC): Quantitatively measures the temperatures and enthalpies of phase transitions.

Table 2: Expected Spectroscopic Data for PCHBA

| Technique | Region | Expected Signal/Peak |

| ¹H NMR | ~12-13 ppm | 1H, singlet, broad (Carboxylic Acid, -COOH) |

| ~7.2-8.1 ppm | 4H, two doublets (Aromatic protons) | |

| ~0.8-2.6 ppm | 21H, multiplets (Cyclohexyl and Pentyl protons) | |

| ¹³C NMR | ~170-180 ppm | Carbonyl carbon (C=O) |

| ~125-150 ppm | Aromatic carbons | |

| ~10-45 ppm | Aliphatic carbons (Cyclohexyl and Pentyl) | |

| FTIR | 2500-3300 cm⁻¹ | Broad O-H stretch (H-bonded dimer) |

| 1680-1700 cm⁻¹ | Strong C=O stretch (H-bonded dimer) | |

| 2800-3000 cm⁻¹ | C-H stretching (Aliphatic) |

Part 5: Liquid Crystalline Behavior

The homologous series of 4-(trans-4-alkylcyclohexyl)benzoic acids are well-known to exhibit thermotropic liquid crystalline behavior, primarily showing nematic and, for longer alkyl chains, smectic phases.[11][12]

While specific, published phase transition data for PCHBA is scarce, the properties of the electronically similar nitrile analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) , provide a valuable reference point.[13][14] The primary structural difference is the terminal group (-COOH vs. -CN). The carboxylic acid's ability to form strong hydrogen-bonded dimers is expected to significantly increase the clearing point (nematic-to-isotropic transition temperature) of PCHBA compared to PCH5 due to the larger, more stable dimeric mesogenic unit.

Table 3: Phase Transition Temperatures of the Reference Compound 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

| Transition | Temperature (°C) | Temperature (K) | Reference(s) |

| Crystal → Nematic (TC-N) | 30.0 °C | 303.0 K | [13][14] |

| Nematic → Isotropic (TN-I) | 54.4 °C | 327.6 K | [13][14] |

Note: These values are for the nitrile analogue (PCH5) and serve as an estimate. The transition temperatures for PCHBA are expected to be significantly higher due to hydrogen bonding.

Part 6: Applications in Advanced Materials

The true value of PCHBA lies in its role as a versatile building block for advanced materials.

-

Ester-Based Liquid Crystals for Displays: The primary application of PCHBA is in the synthesis of ester-containing liquid crystals. The carboxylic acid group readily undergoes esterification with various phenols or alcohols. By carefully selecting the alcohol component, chemists can fine-tune the properties of the resulting liquid crystal ester, such as its melting point, clearing point, optical anisotropy (birefringence), and dielectric anisotropy. These individual esters are then blended into complex mixtures to meet the stringent performance requirements of modern LCDs, including fast response times, high contrast ratios, and wide operating temperature ranges.

-

Liquid Crystal Polymers (LCPs): PCHBA can be reacted with difunctional molecules, such as diols or diamines, to be incorporated into the backbone of polymers. The resulting liquid crystal polymers combine the self-ordering properties of liquid crystals with the processability and mechanical robustness of polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications such as flexible display substrates, optical films, and components for printed electronics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]